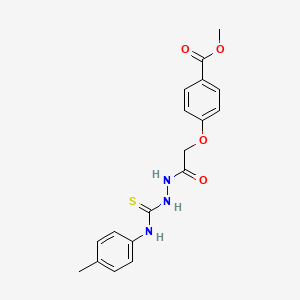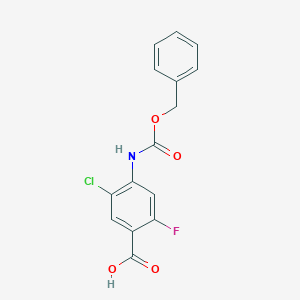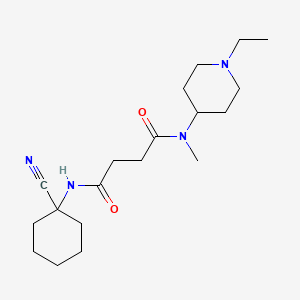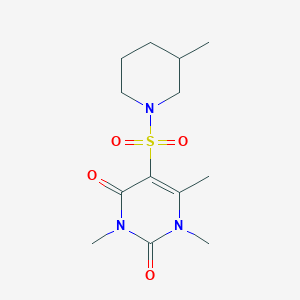
2-(4-chlorophenoxy)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-chlorophenoxy)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide” represents a class of chemicals that incorporate chlorophenoxy, pyrazol, and pyrimidinyl groups. These features suggest potential bioactivity, given the known activities of compounds with similar structures. For instance, derivatives of pyrazol and pyrimidine have been explored for various pharmacological activities, including anticancer properties (Al-Sanea et al., 2020).
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from key intermediates such as methyl 3-methoxy-5-methylbenzoate (Al-Sanea et al., 2020). The process may include reactions like arylation, acylation, and amide formation to introduce the various functional groups present in the target molecule.
Molecular Structure Analysis
Molecular structure analysis of similar compounds, such as C,N-disubstituted acetamides, has been performed using techniques like X-ray crystallography, revealing complex sheet structures built from hydrogen bonds (Narayana et al., 2016). These structural analyses provide insights into the molecule's conformation and potential interaction sites for biological activity.
Chemical Reactions and Properties
Chemical reactions involving related compounds can include cyclization, nucleophilic substitution, and the formation of coordination complexes, indicating a rich chemistry that can be leveraged for creating diverse derivatives (Chkirate et al., 2019). The functional groups in these molecules, such as the amide and chlorophenoxy moieties, play critical roles in their reactivity.
科学的研究の応用
Anticancer Activity
Research has shown that derivatives of 2-(4-chlorophenoxy)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide exhibit noteworthy anticancer activities. For instance, Al-Sanea et al. (2020) synthesized compounds by attaching different aryloxy groups to the pyrimidine ring of a related molecular structure, leading to the discovery of a compound that inhibited cancer cell growth by about 20% across eight cancer cell lines, highlighting its potential as an anticancer agent (Al-Sanea et al., 2020).
Radiosynthesis and Imaging
A significant application lies in the synthesis of derivatives for imaging purposes. Fookes et al. (2008) and Dollé et al. (2008) discuss the synthesis of compounds with high in vitro affinity and selectivity for the peripheral benzodiazepine receptors (PBRs), making them candidates for studying neurodegenerative disorders through positron emission tomography (PET) imaging. These compounds show promise in advancing the diagnostic capabilities for conditions like Alzheimer's disease and other forms of dementia (Fookes et al., 2008); (Dollé et al., 2008).
Antimicrobial and Anti-5-Lipoxygenase Agents
Further investigations into the chemical reactivity of related compounds have demonstrated their utility in synthesizing novel heterocycles with potential antimicrobial and anticancer properties. Rahmouni et al. (2016) elaborated on this by synthesizing a series of derivatives showing moderate to significant activities, suggesting the broader pharmacological applications of these compounds (Rahmouni et al., 2016).
Antioxidant Activity
The compounds derived from this compound also exhibit antioxidant properties. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and evaluated their antioxidant activity, demonstrating that these compounds possess significant antioxidant properties, which can be beneficial in counteracting oxidative stress-related diseases (Chkirate et al., 2019).
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-11-12(2)23-24(13(11)3)18-20-8-15(9-21-18)22-17(25)10-26-16-6-4-14(19)5-7-16/h4-9H,10H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZXVBLOFVLQBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)COC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2490912.png)
![dimethyl 1-[2-({[(2,3-dimethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2490915.png)
![2-Methyl-3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2490917.png)

![1'-Methyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2490920.png)
![(E)-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2490921.png)
![(5Z)-1-(2-methoxyethyl)-4-methyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2490922.png)



![N-(benzo[d][1,3]dioxol-5-yl)-4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2490927.png)
![5-Bromo-8-azatricyclo[8.1.1.02,7]dodeca-2(7),3,5-triene;hydrochloride](/img/structure/B2490929.png)

![4-({[(4-Methoxyphenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2490932.png)